5-(6-(Benzylthio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole
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Overview
Description
3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a benzylsulfanyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl and methyl groups. The benzylsulfanyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the pyridazine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with specific molecular targets. The benzylsulfanyl and thiazolyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE: This compound has a similar structure but features a triazole ring instead of a pyridazine ring.
2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound contains a thiadiazole ring and an aceto-hydrazide group.
Uniqueness
3-(BENZYLSULFANYL)-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its combination of a pyridazine ring with benzylsulfanyl and thiazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C22H19N3OS2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-9-6-10-18(13-17)26-2)19-11-12-20(25-24-19)27-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3 |
InChI Key |
UOQBBBOLTQDSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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